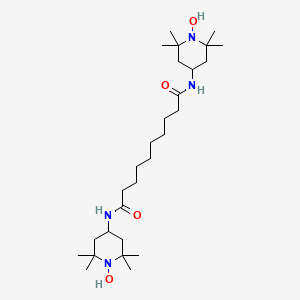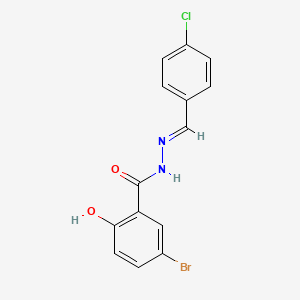![molecular formula C13H10N4O6S B3857271 2-(2-nitrophenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B3857271.png)
2-(2-nitrophenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide
Overview
Description
2-(2-nitrophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of nitro groups, phenoxy, and thiophene moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide typically involves the reaction of 2-nitrophenol with ethyl chloroacetate to form ethyl 2-(2-nitrophenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-nitrophenoxy)acetohydrazide. The final step involves the condensation of 2-(2-nitrophenoxy)acetohydrazide with 5-nitrothiophene-2-carbaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy and thiophene moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while oxidation could lead to nitroso derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Its potential bioactivity could be explored for developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry: It may serve as an intermediate in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-nitrophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide exerts its effects is not fully understood. its molecular structure suggests that it could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications. The nitro and hydrazide groups are likely involved in these interactions, potentially leading to inhibition or activation of specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenoxy)acetohydrazide: Lacks the thiophene moiety but shares the phenoxy and nitro groups.
5-nitrothiophene-2-carbaldehyde: Contains the thiophene and nitro groups but lacks the phenoxy and hydrazide functionalities.
Uniqueness
2-(2-nitrophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide is unique due to the combination of nitro, phenoxy, and thiophene moieties within a single molecule. This unique structure may confer distinct chemical reactivity and biological activity compared to its individual components or similar compounds.
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O6S/c18-12(8-23-11-4-2-1-3-10(11)16(19)20)15-14-7-9-5-6-13(24-9)17(21)22/h1-7H,8H2,(H,15,18)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFMHGDAOQQZPX-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]methanesulfonamide](/img/structure/B3857213.png)
![methyl 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-4-[(2,5-dichlorophenyl)carbamoyl]benzoate](/img/structure/B3857218.png)
![3-{N'-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)PROPANAMIDE](/img/structure/B3857221.png)
![5-bromo-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B3857229.png)
![4-[2-[2-[2,6-Di(propan-2-yl)phenoxy]ethoxy]ethyl]morpholine](/img/structure/B3857233.png)
![N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4-nitrobenzamide](/img/structure/B3857237.png)
![1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one](/img/structure/B3857247.png)

![[17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3857281.png)
![2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate](/img/structure/B3857287.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B3857290.png)
